
N-(2-chloro-6-methylphenyl)-4-imidazol-1-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-6-methylphenyl)-4-imidazol-1-ylpiperidine-1-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a role in regulating immune responses, and its inhibition has been shown to enhance anti-tumor immunity. CPI-444 is currently being investigated as a potential cancer immunotherapy agent.
Mécanisme D'action
N-(2-chloro-6-methylphenyl)-4-imidazol-1-ylpiperidine-1-carboxamide targets the adenosine A2A receptor, which is expressed on the surface of immune cells. Adenosine is known to suppress immune responses, and its signaling through the A2A receptor has been shown to contribute to tumor immune evasion. By inhibiting this receptor, this compound enhances anti-tumor immunity and promotes tumor cell death.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines in vitro and to induce apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloro-6-methylphenyl)-4-imidazol-1-ylpiperidine-1-carboxamide in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, one limitation is that this compound may not be effective in all types of cancer or in all patients. It is also important to consider the potential for off-target effects when using any pharmacological agent in lab experiments.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-6-methylphenyl)-4-imidazol-1-ylpiperidine-1-carboxamide. One area of interest is the development of combination therapies that include this compound and other immunotherapy agents. Another area of interest is the investigation of this compound in other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, there is ongoing research to understand the mechanism of action of this compound and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
N-(2-chloro-6-methylphenyl)-4-imidazol-1-ylpiperidine-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, which are then coupled to form the final product. The process has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
N-(2-chloro-6-methylphenyl)-4-imidazol-1-ylpiperidine-1-carboxamide has shown promising results in preclinical studies as a cancer immunotherapy agent. It has been shown to enhance the efficacy of other immunotherapy agents, such as anti-PD-1 antibodies. This compound is currently being evaluated in clinical trials for several types of cancer, including non-small cell lung cancer, renal cell carcinoma, and melanoma.
Propriétés
IUPAC Name |
N-(2-chloro-6-methylphenyl)-4-imidazol-1-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-12-3-2-4-14(17)15(12)19-16(22)20-8-5-13(6-9-20)21-10-7-18-11-21/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTQFUMTSSBOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)N2CCC(CC2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

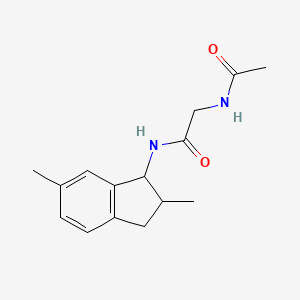
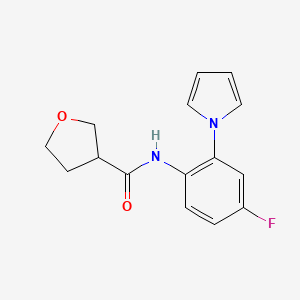
![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643837.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-2-ethylbenzamide](/img/structure/B7643839.png)
![4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)
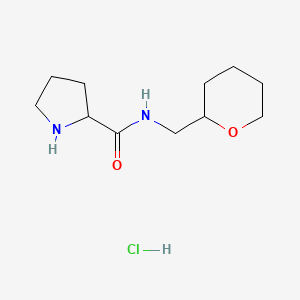
![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-N,3-dimethylpiperidin-4-amine](/img/structure/B7643866.png)
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)
![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
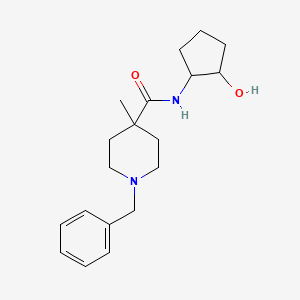
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
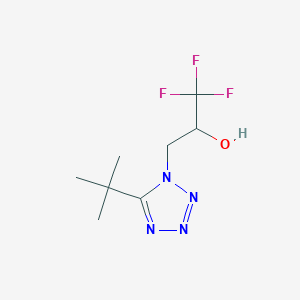
![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)